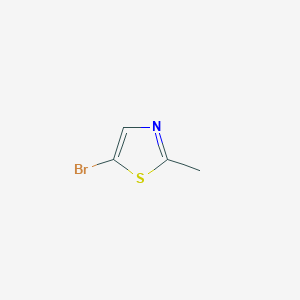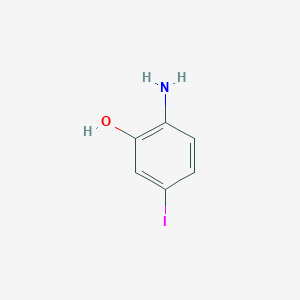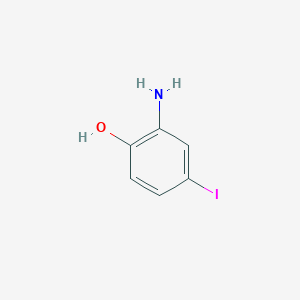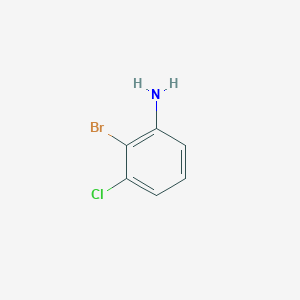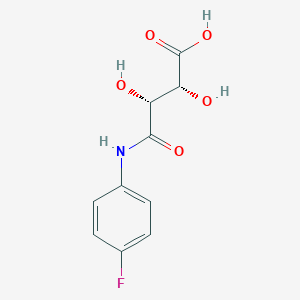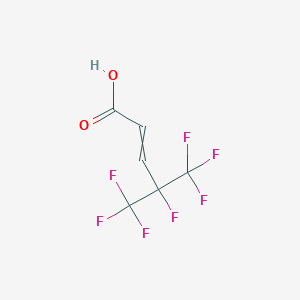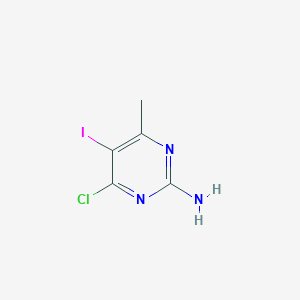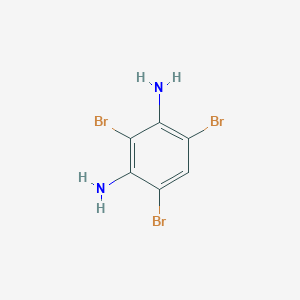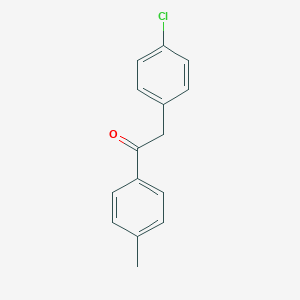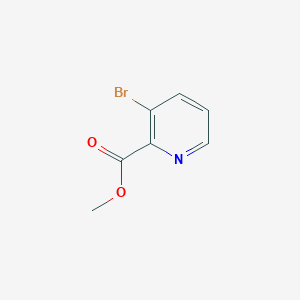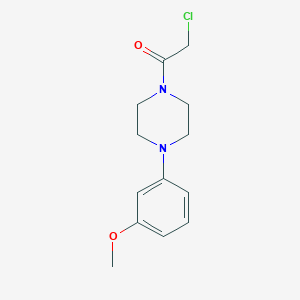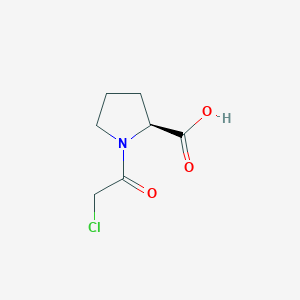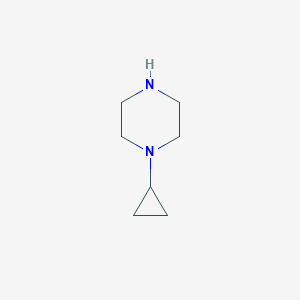![molecular formula C19H21ClN2O2S B079594 [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate CAS No. 14734-77-1](/img/structure/B79594.png)
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, also known as Promazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It was first synthesized in the 1950s and has since been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Wirkmechanismus
The exact mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking dopamine receptors, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia and other psychiatric disorders.
Biochemische Und Physiologische Effekte
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It also has anticholinergic properties, which can cause dry mouth, blurred vision, and constipation. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antipsychotic drugs. It also has a well-established safety profile, with few serious side effects reported. However, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can be difficult to work with due to its low solubility in water and other solvents. In addition, it can cause significant sedation and drowsiness, which can affect the results of behavioral experiments.
Zukünftige Richtungen
There are a number of future directions for the study of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate. One area of research is the development of new formulations of the drug that are more soluble and easier to work with in lab experiments. Another area of research is the investigation of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate's potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, there is ongoing research into the mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, with the goal of developing new and more effective antipsychotic drugs.
Synthesemethoden
The synthesis of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate involves the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been extensively studied for its antipsychotic properties. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. It has also been used in the treatment of bipolar disorder, anxiety, and depression. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
14734-77-1 |
|---|---|
Produktname |
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
Molekularformel |
C19H21ClN2O2S |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
MTEDZXKJHHWMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
Synonyme |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



